8-Azabicyclo[3.2.1]octane-8-carbonylchloride
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Overview
Description
8-Azabicyclo[3.2.1]octane-8-carbonylchloride is a chemical compound that belongs to the family of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a nitrogen atom within the ring system. The 8-azabicyclo[3.2.1]octane scaffold is central to many biologically active molecules, making it a significant target in synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-azabicyclo[3.2.1]octane-8-carbonylchloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information. This material undergoes a series of transformations to form the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
8-Azabicyclo[3.2.1]octane-8-carbonylchloride can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or hydrocarbons. Substitution reactions could result in a variety of functionalized derivatives .
Scientific Research Applications
8-Azabicyclo[3.2.1]octane-8-carbonylchloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-azabicyclo[3.2.1]octane-8-carbonylchloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares the same bicyclic structure but lacks the carbonyl chloride functional group.
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: This compound has a similar structure but includes a chlorine atom and a methyl group.
8-Oxa-3-azabicyclo[3.2.1]octane: This compound has an oxygen atom in place of one of the carbon atoms in the ring.
Uniqueness
8-Azabicyclo[3.2.1]octane-8-carbonylchloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H12ClNO |
---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
8-azabicyclo[3.2.1]octane-8-carbonyl chloride |
InChI |
InChI=1S/C8H12ClNO/c9-8(11)10-6-2-1-3-7(10)5-4-6/h6-7H,1-5H2 |
InChI Key |
VAPVXQWJZXBOHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)N2C(=O)Cl |
Origin of Product |
United States |
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